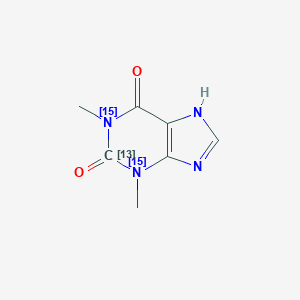
Theophylline-1,3-15N2-2-13C
概述
描述
Coordination Polymers as Potential Solid Forms of Drugs
The study of coordination polymers involving theophylline has shown promising results in the development of drug delivery systems. The research presented in the paper titled "Coordination polymers as potential solid forms of drugs: three zinc(II) coordination polymers of theophylline with biocompatible organic acids" explores the assembly of biocompatible coordination polymers using theophylline and various organic acids. The synthesis of these polymers was achieved through hydrothermal and mechanochemical reactions, resulting in three distinct coordination polymers. These polymers demonstrated the ability to release theophylline rapidly in simulated gastroenteric fluid and more slowly in pure water, suggesting their potential use in controlled drug delivery applications .
Molecular Crystal Structure Analysis
In another study, "3-Carboxyphenylboronic acid–theophylline (1/1)," a molecular crystal composed of theophylline and 3-carboxyphenylboronic acid was analyzed. The crystal structure revealed a 1:1 molar ratio of the components, with self-assembly driven by hydrogen bonds and π-π interactions. This intricate network of interactions within the crystal lattice suggests the potential for fine-tuning the physical properties of theophylline through cocrystallization, which could have implications for its solubility and bioavailability .
Novel Theophylline Cocrystals
The paper "X-ray and NMR Crystallography Studies of Novel Theophylline Cocrystals Prepared by Liquid Assisted Grinding" presents the synthesis and analysis of new theophylline cocrystals. These cocrystals were characterized using a combination of X-ray diffraction, solid-state NMR, and DFT calculations. The research provided detailed insights into the molecular structure, revealing unique hydrogen bonding patterns and structural motifs. The findings from this study contribute to the understanding of theophylline's molecular interactions and could inform the design of new pharmaceutical formulations .
Synthesis Analysis
The synthesis of theophylline-based coordination polymers and cocrystals involves innovative techniques such as hydrothermal reactions, mechanochemical reactions, and liquid-assisted grinding. These methods have proven effective in creating new solid forms of theophylline with distinct molecular arrangements and potential pharmaceutical applications.
Chemical Reactions Analysis
The chemical interactions within theophylline cocrystals and coordination polymers are characterized by hydrogen bonding and π-π stacking. These interactions are crucial for the stability and integrity of the resulting structures. The ability to manipulate these interactions through the choice of co-formers and synthesis conditions opens up possibilities for tailoring the properties of theophylline for specific therapeutic uses.
Physical and Chemical Properties Analysis
科学研究应用
In Situ Analysis Techniques
- Theophylline labeled with isotopes, such as [8-13C-7-15N]-labelled theophylline, has been synthesized and applied for in situ analysis using advanced NMR techniques. This method allows for selective detection of labeled theophylline in complex mixtures, overcoming challenges posed by background signals in conventional analysis methods (Yamaguchi et al., 2011).
Polymorph Characterization
- Dynamic nuclear polarization (DNP) enhanced solid-state NMR spectroscopy has been used to characterize polymorphs and solvates of organic solids, including theophylline. This approach helps in understanding structural changes induced by sample preparation and provides advanced structural characterization of polymorphs (Pinon et al., 2015).
Environmental Applications
- Studies on theophylline labeled with isotopes have been conducted to investigate its degradation and metabolism in environmental contexts. For instance, research on Populus alba (poplar plants) demonstrated their ability to absorb and degrade exogenous caffeine, including caffeine-(trimethyl-13C), without negative effects on plant health. This supports the potential use of these plants in caffeine remediation processes (Pierattini et al., 2016).
Aptasensor Development
- Research has been conducted on the development of electrochemical approaches for theophylline detection using RNA aptamers. This includes the construction of RNA nanowires on electrode surfaces for sensitive monitoring of theophylline levels, which is crucial due to theophylline's narrow safety range and potential toxic side effects (Wang et al., 2018).
安全和危害
属性
IUPAC Name |
1,3-dimethyl-7H-purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13/h3H,1-2H3,(H,8,9)/i7+1,10+1,11+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFXYFBGIUFBOJW-NBLDSOAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[15N]1C2=C(C(=O)[15N]([13C]1=O)C)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Theophylline-1,3-15N2-2-13C | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


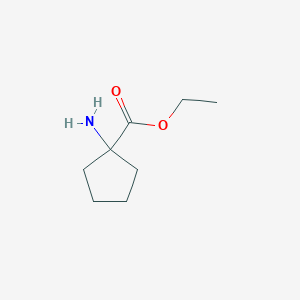


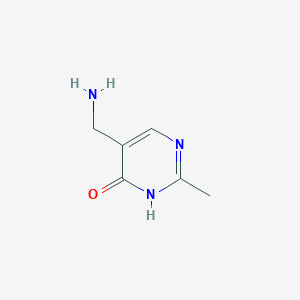

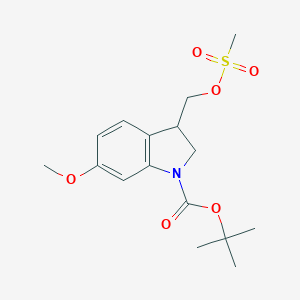
![4-[Bis(2-iodoethyl)amino]benzenesulfonamide](/img/structure/B156002.png)
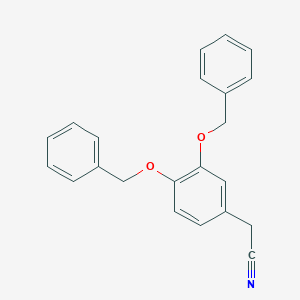



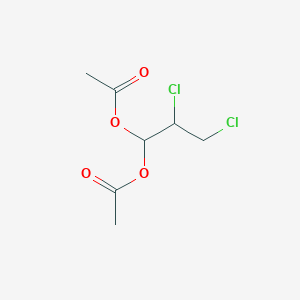
![Ethyl 3-[(4-chlorophenyl)thio]propanoate](/img/structure/B156016.png)